molecular formula C16H11BrN2O B2823244 6-Bromo-2-phenylquinoline-4-carboxamide CAS No. 258264-89-0

6-Bromo-2-phenylquinoline-4-carboxamide

Cat. No. B2823244
CAS RN: 258264-89-0
M. Wt: 327.181
InChI Key: HHZPNIXGQKNKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-phenylquinoline-4-carboxamide is a chemical compound with the molecular formula C16H11BrN2O and a molecular weight of 327.18 . It is a solid substance .


Synthesis Analysis

A direct synthesis of substituted 2-phenylquinoline-4-carboxamides, which includes 6-Bromo-2-phenylquinoline-4-carboxamide, can be achieved from 3-substituted-3-hydroxyindolines in the presence of ammonium acetate . This protocol also allows the synthesis of the carboxamide moiety directly from isatin and acetophenone in one pot under optimized conditions .


Molecular Structure Analysis

The InChI code for 6-Bromo-2-phenylquinoline-4-carboxamide is 1S/C16H10BrNO2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H,19,20) .


Physical And Chemical Properties Analysis

6-Bromo-2-phenylquinoline-4-carboxamide is a solid substance . It has a molecular weight of 327.18 and its InChI code is 1S/C16H10BrNO2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H,19,20) .

Scientific Research Applications

Antitumor Activity

6-Bromo-2-phenylquinoline-4-carboxamide and related compounds have been explored for their potential as antitumor agents. Studies indicate that certain phenylquinoline derivatives, particularly those with specific structural configurations, exhibit significant antitumor properties. These compounds can bind to DNA by intercalation, a process where the compound inserts itself between DNA base pairs, affecting DNA function and demonstrating antitumor activity (Atwell et al., 1988).

Neurokinin-3 Receptor Antagonism

Research has identified 2-phenylquinoline-4-carboxamide derivatives as moderate affinity antagonists of the human neurokinin-3 (hNK-3) receptor. This discovery is particularly relevant for neurological and psychiatric conditions, where hNK-3 receptors play a significant role. Structural modifications of these compounds have shown variations in their antagonistic activity, suggesting a potential pathway for developing new therapeutic agents (Saudi et al., 2003).

Synthesis and Characterization

The synthesis and characterization of 6-Bromo-2-phenylquinoline-4-carboxamide and related compounds are pivotal in understanding their biological activities and potential therapeutic applications. Studies have detailed various synthetic routes and methodologies to create these compounds, providing a foundation for further pharmaceutical exploration and development (Fruchey et al., 2014).

Cytotoxic Activity

Some derivatives of 6-Bromo-2-phenylquinoline-4-carboxamide have been studied for their cytotoxic activity against cancer cells. These studies contribute to the broader understanding of how structural variations in these compounds can influence their biological activity and potential as cancer therapies (Soural et al., 2011).

properties

IUPAC Name

6-bromo-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O/c17-11-6-7-14-12(8-11)13(16(18)20)9-15(19-14)10-4-2-1-3-5-10/h1-9H,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZPNIXGQKNKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327707
Record name 6-bromo-2-phenylquinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731651
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Bromo-2-phenylquinoline-4-carboxamide

CAS RN

258264-89-0
Record name 6-bromo-2-phenylquinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.